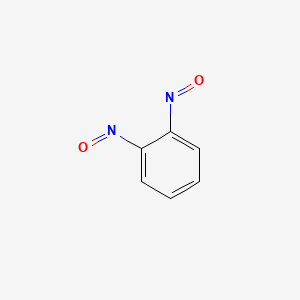
1,2-Dinitrosobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Dinitrosobenzene is an organic compound with the chemical formula C₆H₄(NO)₂. It is one of the three isomers of dinitrosobenzene, the others being 1,3-dinitrosobenzene and 1,4-dinitrosobenzene. This compound is characterized by the presence of two nitroso groups (-NO) attached to adjacent carbon atoms on a benzene ring. It is a white or colorless solid that is soluble in organic solvents .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,2-Dinitrosobenzene can be synthesized through various methods. One common method involves the diazotization of 2-nitroaniline followed by treatment with sodium nitrite in the presence of a copper catalyst . Another method includes the photolysis of benzofurazan 1-oxide and 2-nitrophenyl azide in argon matrices at low temperatures .
Industrial Production Methods
Industrial production methods for this compound are less commonly documented compared to its isomers. the general approach involves the controlled nitration of benzene derivatives followed by selective reduction or oxidation processes .
Análisis De Reacciones Químicas
Types of Reactions
1,2-Dinitrosobenzene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form dinitrobenzene.
Reduction: It can be reduced to form 2-nitrosoaniline or further to 2-nitroaniline.
Substitution: It can participate in electrophilic substitution reactions due to the electron-withdrawing nature of the nitroso groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include nitric acid and potassium permanganate.
Reduction: Reducing agents such as sodium dithionite and hydrogen in the presence of a catalyst are used.
Substitution: Conditions typically involve the use of strong acids or bases to facilitate the reaction.
Major Products
Oxidation: Produces dinitrobenzene.
Reduction: Produces 2-nitrosoaniline and 2-nitroaniline.
Substitution: Produces various substituted benzene derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
1,2-Dinitrosobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Studied for its effects on biological systems, particularly in the context of nitroso compounds.
Medicine: Investigated for potential therapeutic applications due to its ability to interact with biological molecules.
Industry: Used in the production of dyes, explosives, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 1,2-dinitrosobenzene involves its ability to undergo redox reactions. The nitroso groups can participate in electron transfer processes, making the compound a useful intermediate in various chemical reactions. It can also form reactive intermediates that interact with biological molecules, leading to potential therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
1,3-Dinitrosobenzene: Another isomer with nitroso groups at the 1 and 3 positions.
1,4-Dinitrosobenzene: Isomer with nitroso groups at the 1 and 4 positions.
Nitrosobenzene: A simpler compound with a single nitroso group attached to the benzene ring
Uniqueness
1,2-Dinitrosobenzene is unique due to the positioning of its nitroso groups, which affects its chemical reactivity and physical properties. The ortho arrangement of the nitroso groups allows for specific interactions and reactions that are not possible with the other isomers .
Propiedades
Número CAS |
25550-55-4 |
|---|---|
Fórmula molecular |
C6H4N2O2 |
Peso molecular |
136.11 g/mol |
Nombre IUPAC |
1,2-dinitrosobenzene |
InChI |
InChI=1S/C6H4N2O2/c9-7-5-3-1-2-4-6(5)8-10/h1-4H |
Clave InChI |
XYLFFOSVQCBSDT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)N=O)N=O |
Descripción física |
Dinitrosobenzene appears as a yellow crystalline solid. Soluble in benzene. Toxic by inhalation and ingestion skin absorption. A strong irritant. Primary hazard is fire with a minor blast or projection hazard, but not a mass explosion hazard. May explode under prolonged exposure to heat or fire. |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


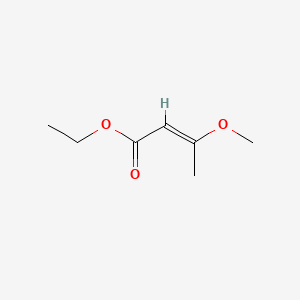

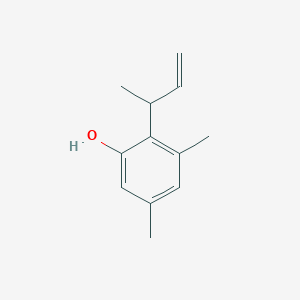
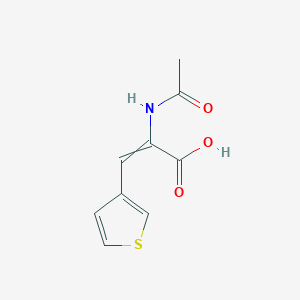
![2-[2-[4-(2-Benzoxazolyl)phenyl]ethenyl]-5-methylbenzoxazole](/img/structure/B14168121.png)
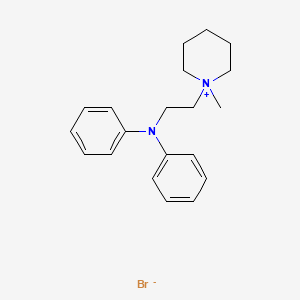
![2-methyl-N-(2-methylphenyl)-N-[(2-oxo-1H-quinolin-4-yl)methyl]propanamide](/img/structure/B14168135.png)
![2-[bis(2-hydroxyethyl)amino]-N-(3-nitrophenyl)propanamide](/img/structure/B14168139.png)
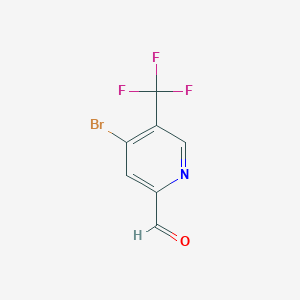
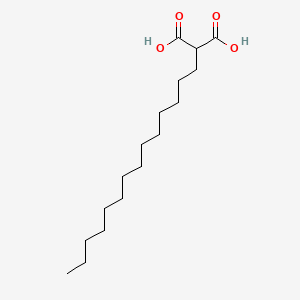
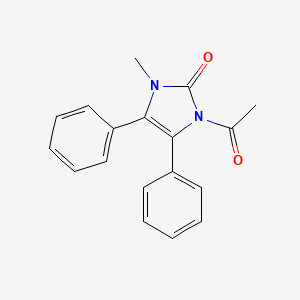
![1-[1-[2-(3,4-Dimethoxyphenyl)ethyl]-5-methoxy-2-methylindol-3-yl]ethanone](/img/structure/B14168165.png)
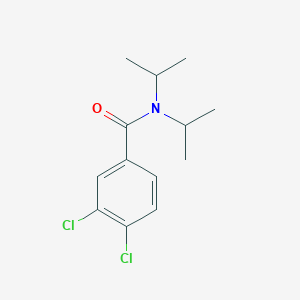
![4-[2-(3-Methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]benzonitrile](/img/structure/B14168179.png)
